molecular formula C13H21NO2 B12556829 3-(tert-Butylamino)-1-phenylpropane-1,2-diol CAS No. 152429-31-7

3-(tert-Butylamino)-1-phenylpropane-1,2-diol

Cat. No.: B12556829
CAS No.: 152429-31-7
M. Wt: 223.31 g/mol
InChI Key: IXOSVTILVCUPPG-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)-1-phenylpropane-1,2-diol is a chiral amino alcohol derivative of significant interest in advanced organic synthesis and pharmaceutical research. Compounds featuring the 3-amino-1,2-diol scaffold are recognized as privileged structures for developing new chiral catalysts and ligands . These molecules are extensively applied in stereoselective transformations, such as the enantioselective addition of diethylzinc to benzaldehyde, where they can induce high enantioselectivities . Furthermore, the aminodiol motif is a key building block in pharmaceutical chemistry, serving as a precursor for the synthesis of complex bioactive molecules, including potent renin inhibitors for hypertension therapy and selective neurotransmitter reuptake inhibitors for depression . The tert-butylamino group and the phenyl substituent on this chiral diol backbone provide a sterically defined environment that is crucial for its function in asymmetric induction and molecular recognition. This product is intended for research and development purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

152429-31-7

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-(tert-butylamino)-1-phenylpropane-1,2-diol

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)12(16)10-7-5-4-6-8-10/h4-8,11-12,14-16H,9H2,1-3H3

InChI Key

IXOSVTILVCUPPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C(C1=CC=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Dihydroxylation of Keto Alkenes

A prominent method involves dihydroxylation of a phenyl-substituted keto alkene to form the vicinal diol backbone, followed by functionalization to introduce the tert-butylamino group. This approach is analogous to protocols described for structurally related compounds, such as those in WO2016046843A1, where AD-mix (a chiral dihydroxylation agent) is employed to achieve high stereochemical control.

Key Steps :

  • Synthesis of Keto Alkene Precursor : A phenyl-substituted keto alkene (e.g., 1-phenylpropane-1,2-dione) is prepared via oxidation or aldol condensation.
  • Dihydroxylation : The keto alkene undergoes asymmetric dihydroxylation using AD-mix (e.g., AD-mix-β containing (DHQD)₂PHAL and K₃Fe(CN)₆) in a protic solvent (e.g., t-butanol/H₂O) to yield the (1R,2S)-diol.
  • Protection of Hydroxyl Groups : Acetylation or silylation protects the diol hydroxyls to enable subsequent functionalization without interference.
  • Amination at C3 : The protected diol is subjected to nucleophilic substitution with tert-butylamine, replacing a leaving group (e.g., bromide or tosylate) at the C3 position.

Example Reaction Conditions :

Step Reagents/Conditions Yield Reference
Dihydroxylation AD-mix-β, t-BuOH/H₂O, 0–5°C, 24 h >95% ee
Protection Ac₂O, pyridine, DMAP, 0–5°C, 1 h ~90%
Amination tert-Butylamine, PPh₃, NBS, DCM, 0°C → RT N/A

Bromination and Nucleophilic Substitution

This method leverages bromination of a diol precursor followed by substitution with tert-butylamine. Inspired by protocols for vicinal diol derivatives (e.g., 2-phenylpropane-1,3-diol), this route involves:

Key Steps :

  • Bromination : A diol (e.g., 2-phenylpropane-1,3-diol) is treated with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0°C to form a dibromide.
  • Selective Substitution : One bromide is displaced by tert-butylamine under basic conditions (e.g., DIEA, DMF) to yield the tert-butylamino derivative.

Example Reaction Conditions :

Step Reagents/Conditions Yield Reference
Bromination NBS (2.2 equiv), PPh₃ (2.2 equiv), DCM, 0°C → RT, 2 h ~60%
Substitution tert-Butylamine, DIEA, DMF, RT, 12 h N/A

Chiral Resolution and Purification

For enantiomerically pure 3-(tert-butylamino)-1-phenylpropane-1,2-diol, chiral chromatography is critical. Methods reported for structurally similar diols (e.g., (S)-3-tert-butylamino-1,2-propanediol) employ:

Key Steps :

  • Chiral HPLC : A Chiralpak IC column with a mobile phase of n-hexane/ethanol/formic acid/diethylamine (70:30:0.1:0.1) achieves baseline resolution (R > 5.0).
  • Crystallization : Recrystallization from methanol/DCM or ethyl acetate/hexane isolates the desired enantiomer.

Performance Metrics :

Parameter Value Reference
LOD (R-enantiomer) 7.5 μg/mL
LOQ (R-enantiomer) 25.0 μg/mL
Recovery 96.4–98.1%

Alternative Routes and Challenges

Oxidative Dehydrogenation (DODH) :
Non-noble metal catalysts (e.g., MoO₃) enable oxidative dehydrogenation of vicinal diols to alkenes, but reversing this process to synthesize diols remains underexplored.

Stereochemical Control :
Achieving >99.5% enantiomeric excess requires precise control of dihydroxylation conditions, as seen in Carfilzomib synthesis.

Critical Analysis of Methods

Method Advantages Limitations
Dihydroxylation High stereoselectivity Multistep protection/deprotection required
Bromination Direct functionalization Moderate yields, diastereomer formation
Reductive Amination Scalable Requires ketone intermediates
Chiral Resolution High purity Cost-intensive for large-scale production

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(tert-Butylamino)-1-phenylpropane-1,2-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological effects, including bronchodilation and increased heart rate .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-3-(tert-Butylamino)propane-1,2-diol
  • Molecular Formula: C₇H₁₇NO₂
  • Molecular Weight : 147.215 g/mol
  • SMILES : CC(C)(C)NCC@HCO
  • Storage : +5°C; shipped at room temperature .

Structural Features :

  • Contains a vicinal diol (1,2-diol) backbone with a phenyl group at position 1 and a tert-butylamino group at position 2.
  • The stereochemistry at the 2-position is (S)-configured, critical for enantioselective interactions .

Comparison with Structural Analogs

1-Phenylpropane-1,2-diol Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Source/Reference
3-(tert-Butylamino)-1-phenylpropane-1,2-diol tert-Butylamino group at C3, (S)-stereo 147.215 Chiral impurity in pharmaceuticals
1-Phenylpropane-1,2-diol (PPD) No amino group; natural diol 152.19 Substrate for enzymatic synthesis of amino alcohols; used in chiral resolutions
3-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol Methoxy and hydroxyl groups on phenyl ~182.21 (estimated) Natural product with antioxidant potential; isolated from Schisandra sp.
3-(2-Hydroxy-4,6-dimethoxyphenyl)-1-phenylpropane-1,2-diol (7a) Dimethoxy and hydroxyl on phenyl 332.34 Hsp90 inhibitor; synthetic analog with antitumor activity

Key Structural Differences :

  • Amino vs. Hydroxyl/Methoxy Groups: The tert-butylamino group in the target compound enhances lipophilicity compared to hydroxyl or methoxy substituents in analogs like 7a or natural diols .
  • Stereochemistry : Enzymatic synthesis of PPD derivatives (e.g., (1R,2R)-PPD) emphasizes the role of stereochemistry in biological activity, contrasting with the synthetic (S)-configuration in the target compound .

Vicinal Amino Alcohols

Compound Name Amino Group Position/Structure Synthesis Method Applications Source/Reference
3-(tert-Butylamino)-1-phenylpropane-1,2-diol C3 tert-butylamino group Chemical amination Pharmaceutical impurity; chiral synthon
3-(Hexadecylamino)propane-1,2-diol C3 hexadecylamino group Chemical synthesis Surfactant/lipid-like properties
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino group; thiophene substituent Unspecified Intermediate in drug synthesis

Functional Comparisons :

  • Aromatic Substituents: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit distinct electronic properties vs. phenyl groups, altering solubility and reactivity .

Solubility and Lipophilicity

  • Target Compound: High lipophilicity due to tert-butylamino group; likely poor water solubility.
  • Natural Diols (e.g., –7) : Hydroxyl/methoxy groups enhance hydrophilicity, improving aqueous solubility .

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